Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane
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Overview
Description
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane is a chemical compound with the molecular formula C5H7Cl3O2S3 and a molecular weight of 301.6619 g/mol . This compound is characterized by the presence of a methoxy group, a trichloromethyl group, and a disulfanylcarbothioyl group, making it a unique and complex molecule.
Preparation Methods
The synthesis of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane involves several steps. One common method includes the reaction of a methoxy-containing precursor with trichloromethyl disulfide under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfanyl group into thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
Scientific Research Applications
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it is used to investigate the interactions of sulfur-containing molecules with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the disulfanyl group can form disulfide bonds with other sulfur-containing molecules. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane can be compared with other sulfur-containing compounds such as:
Methoxyacetonitrile: Similar in having a methoxy group but lacks the complex sulfur-containing groups.
Dimethyl disulfide: Contains disulfide bonds but lacks the methoxy and trichloromethyl groups.
Properties
CAS No. |
7120-50-5 |
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Molecular Formula |
C5H7Cl3O2S3 |
Molecular Weight |
301.7 g/mol |
IUPAC Name |
O-(2-methoxyethyl) (trichloromethyldisulfanyl)methanethioate |
InChI |
InChI=1S/C5H7Cl3O2S3/c1-9-2-3-10-4(11)12-13-5(6,7)8/h2-3H2,1H3 |
InChI Key |
DBJUDGQKINRGRT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=S)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
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